molecular formula C15H12N2O3 B5748256 1-Hydroxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one

1-Hydroxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one

Cat. No.: B5748256
M. Wt: 268.27 g/mol
InChI Key: FNURXHXXCLPBFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a quinoxaline core substituted with a hydroxy group, a methylphenyl group, and an oxido group

Preparation Methods

The synthesis of 1-Hydroxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one typically involves the construction of the quinoxaline ring followed by the introduction of the substituents. One common synthetic route includes the condensation of o-phenylenediamine with a diketone to form the quinoxaline core. Subsequent reactions introduce the hydroxy, methylphenyl, and oxido groups under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-Hydroxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxido group to a hydroxyl group or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the quinoxaline ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Hydroxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable candidate for drug development.

    Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of materials with specific properties, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

1-Hydroxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one can be compared with other quinoxaline derivatives, such as:

    2-Hydroxyquinoxaline: Lacks the methylphenyl and oxido groups, resulting in different biological activities.

    3-Methylquinoxaline: Contains a methyl group instead of a hydroxy group, leading to variations in chemical reactivity and applications.

    4-Oxidoquinoxaline: Similar structure but without the hydroxy and methylphenyl groups, affecting its overall properties and uses. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-hydroxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-10-6-8-11(9-7-10)14-15(18)17(20)13-5-3-2-4-12(13)16(14)19/h2-9,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNURXHXXCLPBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322160
Record name 1-hydroxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648018
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

384370-43-8
Record name 1-hydroxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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